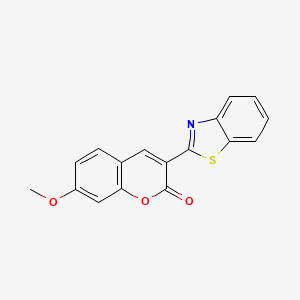

3-(1,3-Benzothiazol-2-yl)-7-methoxychromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(1,3-Benzothiazol-2-yl)-7-methoxychromen-2-one” is a benzothiazole derivative. Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .

Synthesis Analysis

Benzothiazole compounds can be synthesized from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . In one study, hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides were carried out in high yields under relatively milder reaction conditions using dimethyl formamide as solvent .Molecular Structure Analysis

The molecular structure of benzothiazole compounds can be characterized by FTIR, 1H-NMR, 13C-NMR and HRMS spectral data .Chemical Reactions Analysis

Benzothiazole synthesis involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .Aplicaciones Científicas De Investigación

Structural Significance and Biological Activities

Benzothiazole derivatives, including compounds like 3-(1,3-Benzothiazol-2-yl)-7-methoxychromen-2-one, are pivotal in medicinal chemistry due to their diverse biological activities. The benzothiazole scaffold is integral to many natural and synthetic bioactive molecules. These derivatives are renowned for their pharmacological properties across various domains, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities, among others. The presence of the benzothiazole moiety significantly enhances the activity profile of these compounds, suggesting their crucial role in drug discovery and therapeutic applications. The structural versatility of benzothiazole derivatives allows for a wide range of biological activities, underlined by modifications at specific sites on the molecule, particularly the C-2 carbon atom and C-6 positions, which are often associated with enhanced biological effects (Bhat & Belagali, 2020).

Anticancer Potential

The anticancer properties of benzothiazole derivatives are significant, with numerous studies indicating their potential against various cancer cell lines. The therapeutic relevance of these compounds is underpinned by their ability to interact with different biological targets, showcasing a promising avenue for anticancer drug development. The diversity in the anticancer activity of benzothiazole compounds is attributed to the structural adaptability and the presence of substituents that modulate their interaction with cancerous cells. Some derivatives have been identified as potential antitumor agents, highlighting the importance of the benzothiazole scaffold in the design of new chemotherapeutics (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Pharmacological Diversity

The pharmacological diversity of benzothiazole derivatives extends beyond anticancer activities to include antimicrobial, anti-inflammatory, and antiviral effects. This broad spectrum of pharmacological actions underscores the potential of benzothiazole derivatives in addressing various therapeutic needs. The structural modifications of these compounds have been explored to enhance their pharmacological profiles, providing insights into the development of more effective and targeted therapeutic agents. The exploration of benzothiazole derivatives in drug discovery has been enriched by the understanding of their mechanism of action, which is crucial for the rational design of novel drugs with improved efficacy and safety profiles (Law & Yeong, 2022).

Mecanismo De Acción

While the specific mechanism of action for “3-(1,3-Benzothiazol-2-yl)-7-methoxychromen-2-one” is not available, benzothiazole compounds have been found to exhibit a wide range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, inhibitors of several enzymes and so on .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-7-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO3S/c1-20-11-7-6-10-8-12(17(19)21-14(10)9-11)16-18-13-4-2-3-5-15(13)22-16/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLXLGUGLZGEFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl {[(2-fluorophenyl)sulfonyl]acetyl}carbamate](/img/structure/B2635606.png)

![3-(4-methylphenyl)sulfanyl-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2635613.png)

![(Z)-2-amino-3-[(5-nitro-2-pyridin-2-ylsulfanylphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B2635622.png)

![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2635625.png)

![3,4-dimethyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2635627.png)